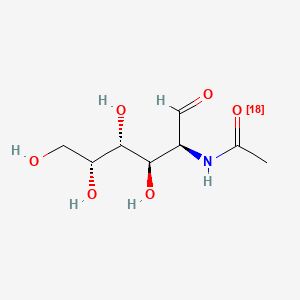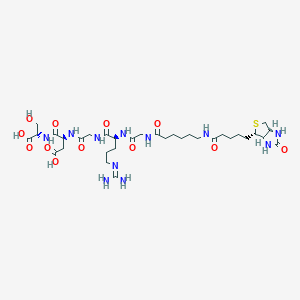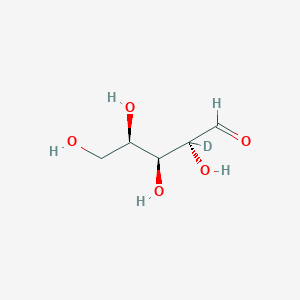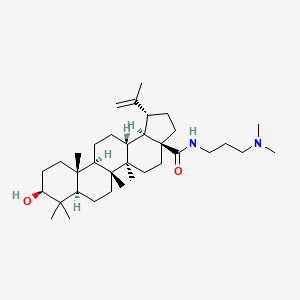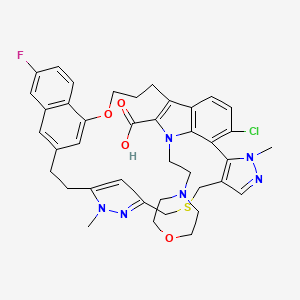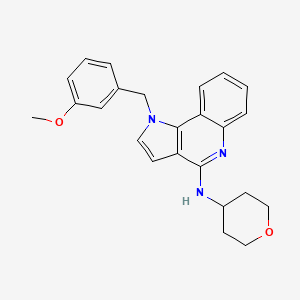
ET receptor antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ET receptor antagonist 2, also known as compound 16j, is a potent and selective antagonist of endothelin receptors. Endothelin receptors, particularly ETA and ETB, play crucial roles in maintaining vascular homeostasis. This compound has shown significant efficacy in treating pulmonary arterial hypertension and other cardiovascular-related diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ET receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: ET receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products:
Aplicaciones Científicas De Investigación
ET receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions and developing new synthetic methodologies.
Biology: Investigated for its role in modulating endothelin receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating pulmonary arterial hypertension, cardiovascular diseases, and other conditions related to endothelin receptor dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Mecanismo De Acción
ET receptor antagonist 2 exerts its effects by selectively binding to endothelin receptors, particularly ETA and ETB. This binding prevents the interaction of endothelin peptides with their receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other physiological responses. The molecular targets include key residues within the receptor binding sites, and the pathways involved are primarily related to vascular tone regulation and cellular proliferation .
Comparación Con Compuestos Similares
Bosentan: A dual ETA and ETB receptor antagonist used in the treatment of pulmonary arterial hypertension.
Macitentan: A selective ETA receptor antagonist with improved efficacy and safety profile compared to earlier compounds.
Ambrisentan: Another selective ETA receptor antagonist known for its high potency and favorable pharmacokinetic properties
Uniqueness of ET Receptor Antagonist 2: this compound stands out due to its high selectivity and potency for endothelin receptors, particularly ETA. Its unique chemical structure allows for more effective receptor binding and inhibition, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C22H25N5O5S |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
N-[6-[(E)-hex-3-enoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25N5O5S/c1-4-5-6-9-15-31-22-18(32-17-12-8-7-11-16(17)30-2)19(27-33(3,28)29)25-21(26-22)20-23-13-10-14-24-20/h5-8,10-14H,4,9,15H2,1-3H3,(H,25,26,27)/b6-5+ |
Clave InChI |
BXHYHRDLJMOJCV-AATRIKPKSA-N |
SMILES isomérico |
CC/C=C/CCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
SMILES canónico |
CCC=CCCOC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
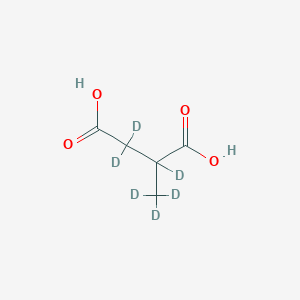
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
